molecular formula C11H12N2 B13318768 1-(Prop-2-EN-1-YL)-1H-indol-4-amine

1-(Prop-2-EN-1-YL)-1H-indol-4-amine

Cat. No.: B13318768
M. Wt: 172.23 g/mol
InChI Key: OJINUWOKKDPBBB-UHFFFAOYSA-N
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Description

1-(Prop-2-en-1-yl)-1H-indol-4-amine is a synthetic indole derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a prop-2-en-1-yl (allyl) group attached to the indole nitrogen, a structural motif known to influence molecular recognition and binding affinity in various biological systems. Indole-based scaffolds are extensively studied for their diverse biological activities, and this specific amine-functionalized analog serves as a valuable synthetic intermediate or precursor for developing novel therapeutic agents. Researchers utilize this compound in the design and synthesis of potential enzyme inhibitors, receptor modulators, and other biologically active molecules. Its structure suggests potential utility in central nervous system (CNS) research, oncology, and inflammation studies, although its specific mechanism of action and applications are dependent on the experimental context. This product is intended for laboratory research purposes only and is not certified for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-prop-2-enylindol-4-amine

InChI

InChI=1S/C11H12N2/c1-2-7-13-8-6-9-10(12)4-3-5-11(9)13/h2-6,8H,1,7,12H2

InChI Key

OJINUWOKKDPBBB-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=CC2=C(C=CC=C21)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Prop 2 En 1 Yl 1h Indol 4 Amine and Its Structural Analogues

Strategic Approaches to Indole (B1671886) Core Construction

The formation of the bicyclic indole ring system is a foundational step in the synthesis of 1-(prop-2-en-1-yl)-1H-indol-4-amine. Over the past century, a multitude of named reactions have been developed for this purpose, each with distinct advantages, mechanisms, and substrate scopes.

Classical and Contemporary Indole Synthesis Protocols

Several classical methods remain mainstays in organic synthesis for constructing the indole core.

Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this is arguably the most widely used method for indole synthesis. byjus.comtestbook.com It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. alfa-chemistry.comchemistrylearner.com The mechanism proceeds through a orgsyn.orgorgsyn.org-sigmatropic rearrangement of the protonated ene-hydrazine tautomer, followed by the elimination of ammonia to form the aromatic indole ring. byjus.comjk-sci.com A wide range of Brønsted and Lewis acids can be employed as catalysts, including HCl, H₂SO₄, polyphosphoric acid (PPA), and ZnCl₂. testbook.com

Madelung Synthesis: Reported by Walter Madelung in 1912, this reaction involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium or potassium alkoxides. wikipedia.org The mechanism is understood to involve the deprotonation of both the amide nitrogen and the benzylic methyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion onto the amide carbonyl. quimicaorganica.org The harsh conditions initially required have limited its scope, but modern variations using organolithium bases allow the reaction to proceed under milder temperatures. bhu.ac.in

Larock Indole Synthesis: A more contemporary method developed by Richard C. Larock, this is a powerful palladium-catalyzed heteroannulation reaction. synarchive.comdukevertices.org It couples an ortho-iodoaniline with a disubstituted alkyne to construct the indole ring in a single step. wikipedia.org The catalytic cycle involves oxidative addition of the iodoaniline to a Pd(0) species, coordination and migratory insertion of the alkyne, and subsequent intramolecular cyclization followed by reductive elimination to regenerate the catalyst. wikipedia.orgub.edu This method offers excellent regioselectivity and functional group tolerance. ub.edu

Synthesis MethodKey ReactantsTypical ConditionsPrimary MechanismKey Advantages
FischerArylhydrazine, Aldehyde/KetoneBrønsted or Lewis Acid, Heat orgsyn.orgorgsyn.org-Sigmatropic RearrangementWide applicability, readily available starting materials. byjus.com
MadelungN-acyl-o-toluidineStrong Base (e.g., NaOEt, BuLi), High TempIntramolecular CyclizationAccess to 2-alkinylindoles not easily made by other methods. wikipedia.org
Larocko-Iodoaniline, Disubstituted AlkynePd Catalyst (e.g., Pd(OAc)₂), BasePalladium-Catalyzed AnnulationHigh versatility, good functional group tolerance. wikipedia.orgub.edu

Recent Advancements in Indole Functionalization Techniques

Modern synthetic chemistry has introduced a host of powerful techniques that allow for the direct functionalization of a pre-formed indole core. These methods provide novel pathways to substituted indoles and are crucial for installing functionalities at specific positions.

C-H Activation: Direct functionalization of carbon-hydrogen bonds has emerged as a highly atom-economical strategy. While the C2 and C3 positions of indole are inherently reactive, functionalization of the benzene (B151609) core (C4-C7) is more challenging. nih.gov Significant progress has been made in site-selective C-H activation at the C4 position using transition metal catalysts like rhodium and palladium, often guided by a directing group attached to the indole nitrogen or at the C3 position. researchgate.netrsc.orgacs.org These methods enable the direct introduction of aryl, alkyl, and other groups at the C4 position. acs.orgnih.govacs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are instrumental in modern indole synthesis and functionalization. The Larock synthesis is a prime example, but other cross-coupling reactions are used to modify halogenated indole precursors, expanding the diversity of accessible structures.

Metal Catalysis: Beyond palladium, a range of other metals catalyze unique transformations on the indole ring. nih.govbeilstein-journals.org Gold photoredox catalysis has been used to initiate free-radical cyclizations onto indoles. nih.gov Iridium catalysts have been developed for highly regioselective and enantioselective N-allylation. nih.gov

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for indole functionalization. rsc.orgrsc.org Chiral organocatalysts have been successfully employed in the asymmetric alkylation of indoles, providing enantiomerically enriched products. rsc.orgresearchgate.net

Photocatalysis: Visible-light photocatalysis provides a mild and green method for generating radical intermediates, enabling novel C-H functionalization reactions on indoles under ambient conditions. uit.noresearchgate.net Heterogeneous photocatalysts, such as graphitic carbon nitride (g-C₃N₄), have been used for the C-H alkylation of indoles with diazo compounds. acs.orgacs.org

Electrocatalysis: Electrochemical methods offer a sustainable approach to indole synthesis and functionalization by using electricity to drive redox reactions, thereby avoiding stoichiometric chemical oxidants or reductants. nih.govrsc.org This technique has been applied to the intramolecular annulation of aniline derivatives and the direct phosphorylation of indoles. acs.orgresearchgate.net

TechniqueDescriptionCatalyst/Mediator ExamplesKey Feature
C-H ActivationDirect formation of C-C or C-X bonds at a C-H site.Pd(OAc)₂, [RhCp*Cl₂]₂Atom economy, direct functionalization of challenging positions. chim.it
Metal CatalysisUse of various transition metals to effect transformations.Iridium, Gold, CopperUnique reactivity and high selectivity (e.g., enantioselectivity). nih.gov
OrganocatalysisCatalysis using small, metal-free organic molecules.Chiral Ureas, Phosphoric AcidsMetal-free, enables asymmetric synthesis. rsc.orgresearchgate.net
PhotocatalysisUse of light to drive chemical reactions via a photocatalyst.Ru(bpy)₃Cl₂, g-C₃N₄Mild conditions, green chemistry, unique radical pathways. uit.noacs.org
ElectrocatalysisUse of electricity to mediate redox reactions.Ferrocene (Cp₂Fe), KIAvoids stoichiometric reagents, sustainable. rsc.orgacs.org

Regioselective Functionalization at the N1-Position of Indole

Once the indole core is formed, the next step towards the target molecule is the introduction of the allyl group at the N1 position. The indole N-H bond can be deprotonated with a suitable base to form an indolide anion, which is a potent nucleophile.

Methods for N-Alkylation with Alkenyl Groups

N-alkylation of indoles is a common transformation. The reaction typically involves deprotonation of the indole nitrogen with a base, followed by nucleophilic attack on an alkyl halide or another electrophile. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

Transition metal catalysis offers milder and more selective routes. Iridium complexes, for instance, can catalyze the enantioselective N-allylation of indoles with allylic carbonates, producing chiral, branched products with high selectivity. nih.gov

Specific Synthesis of 1-Allylindoles

The synthesis of 1-allylindoles is readily achieved by reacting the parent indole with an allyl electrophile, most commonly allyl bromide. rsc.orgsemanticscholar.orgrsc.org The reaction is typically performed in the presence of a base like KOH or NaH in DMF. A mixture of DMSO and allyl bromide has also been reported as an effective reagent for one-pot N-allylation. nih.gov These conditions are generally effective for a wide range of substituted indoles. For the synthesis of this compound, these standard allylation conditions would be applied to the 4-aminoindole (B1269813) precursor, with careful consideration of the potential for competing N-allylation at the C4-amino group. Selective N1-allylation can often be achieved because the pKa of the indole N-H is lower than that of an arylamine N-H, allowing for preferential deprotonation with carefully chosen bases.

Introduction and Modification of the Amino Group at the C4-Position of Indole

The final key structural feature is the amino group at the C4 position of the indole ring. Direct introduction of a nitrogen-containing group at this position on an unsubstituted indole is challenging due to the preferential reactivity of the pyrrole (B145914) ring. Therefore, strategies typically involve either carrying the nitrogen functionality through the indole synthesis or introducing it to a pre-functionalized benzene ring.

A common and effective strategy is to synthesize 4-nitroindole (B16737), which can then be readily reduced to 4-aminoindole. acs.org The synthesis of 4-nitroindole can be accomplished from 2-methyl-3-nitroaniline. guidechem.comgoogle.com This starting material can be reacted with triethyl orthoformate to form an intermediate which is then cyclized in the presence of a base like potassium ethoxide to yield 4-nitroindole. orgsyn.orgguidechem.com

Once the 4-nitroindole is obtained, the nitro group can be reduced to the desired amine using a variety of standard reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method. Other reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective for this transformation.

With the 4-aminoindole in hand, further modification of the amino group is possible through standard amine chemistry, such as acylation or reductive amination, to produce a diverse library of C4-functionalized indole analogues.

Direct Amination Methodologies for Indole Scaffolds

Direct C-H amination of indole scaffolds represents a highly atom-economical approach to introduce nitrogen-containing functional groups, bypassing the need for pre-functionalized starting materials. While the direct amination at the C4 position is less common, methodologies developed for other positions on the indole ring, particularly the nucleophilic C3 position, provide a foundation for potential adaptation.

One prominent strategy involves electrophilic amination. Researchers have developed methods for the direct C3-amidation of indoles using novel electrophilic nitrogen sources like N-benzenesulfonyloxyamides in the presence of a Lewis acid such as ZnCl₂. nih.gov This approach avoids the use of expensive transition metal catalysts. nih.gov

Transition-metal catalysis is another powerful tool for direct amination. While many methods focus on the C2 or C3 positions, these catalytic systems offer insights into activating the indole core. For instance, a π-bond directed C2-H amination of indoles has been reported using NiCl₂, presenting an alternative to traditional palladium catalysis. researchgate.net Such methodologies are often operationally simple and scalable, with a broad tolerance for various functional groups. researchgate.net Buchwald-Hartwig amination conditions have also been adapted for coupling unprotected bromoindoles with aminoindoles, demonstrating selectivity for the aryl bromide and aniline groups over the indole N-H moiety. acs.org

Table 1: Comparison of Selected Direct Amination Strategies for Indole Scaffolds

Methodology Catalyst/Reagent Position Selectivity Key Advantages
Electrophilic Amidation N-benzenesulfonyloxyamides / ZnCl₂ C3 Transition-metal-free, direct entry to 3-aminoindoles. nih.gov
π-Bond Directed Amination NiCl₂ C2 Alternative to palladium, operationally simple, scalable. researchgate.net

Synthetic Routes to Indol-4-amines

Accessing the indol-4-amine scaffold is a critical step in the synthesis of the target compound. Traditional methods often involve multi-step sequences starting from substituted anilines or nitroarenes. A more recent and innovative approach involves a tandem reaction of 2-alkynylanilines to achieve a divergent synthesis of 4-amino indoles with free amine groups. rsc.org

This process includes several key steps:

Oxidative Dearomatization: The initial step transforms the aniline derivative.

Imine Exchange: A crucial transformation to introduce the nitrogen functionality.

Cascade Reaction: A sequence of 1,4-addition, cyclization, and aromatization builds the indole core.

Selective Deprotection: This final step reveals the free amine at the C4 position.

This divergent process is highly valuable as it can yield 4-amino indoles with either a free N1 position or a free C4 amine group, allowing for further functionalization. rsc.org The resulting 4-amino indoles can subsequently be converted into 4,7-difunctionalized indoles through selective reactions like Friedel–Crafts alkylation. rsc.org This provides a versatile platform for creating a library of derivatives related to this compound.

Convergent and Divergent Synthetic Pathways to Access Complex Derivatives

The synthesis of complex molecules like this compound and its derivatives can be approached through either convergent or divergent strategies.

A convergent synthesis involves preparing key fragments of the molecule separately and then assembling them in the final stages. For the target compound, this could involve the synthesis of the 4-aminoindole core structure and the N-allyl side chain separately, followed by a final N-alkylation step. This approach is often efficient for complex targets as it allows for the optimization of individual reaction steps and purification of intermediates before the final coupling. chemrxiv.orgnih.gov

A divergent synthesis , conversely, begins with a common precursor that is elaborated through different reaction pathways to generate a library of structurally related compounds. nih.gov This is particularly useful for structure-activity relationship (SAR) studies. Starting from a versatile intermediate like a 4-aminoindole, divergent functionalization can be explored. rsc.org For example, one could vary the N1-substituent (e.g., introducing groups other than allyl), modify the C4-amino group, or perform electrophilic substitution at other positions on the indole ring (C2, C3, C5, C6, C7). A metal-free divergent synthesis of 2-methylthioindole and 2-unsubstituted indole derivatives from 2-vinylanilines, controlled by the choice of sulfoxide reagent, exemplifies the power of this approach. rsc.org

Sustainable and Green Chemistry Innovations in Indole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indoles to reduce environmental impact, improve safety, and enhance efficiency. nih.goveurekaselect.com These approaches aim to minimize waste, avoid toxic solvents and reagents, and reduce energy consumption. nih.gov Conventional methods for indole synthesis often have drawbacks such as the use of toxic solvents and the need for transition-metal catalysts. nih.gov

Key green innovations in indole synthesis include:

Microwave (MW) Irradiation: MW-assisted reactions are known for being rapid, efficient, and environmentally friendly. tandfonline.comresearchgate.net This technique can significantly reduce reaction times and improve yields in the synthesis of indole derivatives. eurekaselect.com

Green Solvents: The replacement of volatile organic compounds with greener alternatives is a central theme. Water, ionic liquids, and deep-eutectic liquids have been successfully employed as reaction media for indole synthesis. nih.goveurekaselect.com

Alternative Energy Sources: Ultrasound has been utilized as another non-conventional energy source to promote reactions. eurekaselect.comresearchgate.net

Catalysis: The development of nanocatalysts and other green catalysts offers advantages in terms of reusability, efficiency, and milder reaction conditions. eurekaselect.com

Process Intensification: Methodologies like multi-component reactions (MCRs) and solvent-free reactions enhance efficiency by combining multiple steps into a single operation or eliminating the need for a solvent altogether. eurekaselect.comresearchgate.net

Table 2: Green Chemistry Approaches in Indole Synthesis

Green Technique Description Advantages
Microwave-Assisted Synthesis Use of microwave irradiation to heat reactions. Rapid, high yields, energy-efficient. researchgate.net
Use of Water as Solvent Employing water as the reaction medium. Non-toxic, inexpensive, environmentally benign. eurekaselect.com
Nanocatalysis Use of catalysts in the nanometer size range. High surface area, high reactivity, often recyclable. eurekaselect.com

Analytical Techniques for Structural Elucidation and Purity Assessment

The unambiguous characterization of synthetic intermediates and the final this compound product is crucial to confirm its structure and assess its purity. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose. researchgate.net

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its ion suppression-reversed-phase (IS-RPC) format, is a powerful tool for separating and quantifying substituted indole derivatives. nih.gov It is essential for monitoring reaction progress and determining the purity of the final compound.

Gas Chromatography (GC): GC is suitable for the analysis of volatile indole derivatives and is often coupled with mass spectrometry (GC-MS) for enhanced identification capabilities. creative-proteomics.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods for structural elucidation. scispace.comacs.org ¹H NMR provides information on the number and connectivity of protons, with characteristic chemical shifts for the indole ring protons and the prop-2-en-1-yl group. youtube.com ¹³C NMR reveals the carbon skeleton of the molecule. youtube.com

Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation pattern of the compound, confirming its elemental composition. creative-proteomics.com Techniques like electrospray ionization (ESI-MS) are commonly used. tandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For the target compound, characteristic absorption bands would be expected for the N-H stretch of the amine, C-H stretches (aromatic and aliphatic), and C=C stretches of the aromatic ring and the allyl group. tandfonline.com

UV-Vis Spectroscopy: Indole and its derivatives exhibit characteristic absorbance peaks in the ultraviolet region, which can be used for both qualitative and quantitative analysis. creative-proteomics.com

The purity of solid compounds is also often initially assessed by determining their melting point.

Computational Chemistry and Theoretical Investigations of 1 Prop 2 En 1 Yl 1h Indol 4 Amine

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For 1-(Prop-2-en-1-yl)-1H-indol-4-amine, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), provide a detailed picture of its fundamental chemical characteristics researchgate.netscielo.org.mx.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the lowest energy conformation on the potential energy surface scielo.org.mx. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

The indole (B1671886) ring system is expected to be largely planar, a common feature in related heterocyclic compounds. The orientation of the prop-2-en-1-yl group at the N1 position and the amine group at the C4 position are critical conformational variables. The analysis would reveal the most favorable spatial arrangement, considering steric and electronic interactions between the substituents and the indole core.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents hypothetical data based on typical values for similar indole derivatives.

ParameterBond/AngleValue (Å/°)
Bond Length C2-C31.38 Å
N1-C21.37 Å
C4-N(amine)1.39 Å
N1-C(propyl)1.46 Å
Bond Angle C2-N1-C8a108.5°
C3-C4-C4a133.0°
C3-C4-N(amine)121.0°
Dihedral Angle C2-N1-C(propyl)-C(alkene)~90°

Electronic Structure Characterization: Frontier Molecular Orbitals (HOMO/LUMO) and Band Gap Analysis

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions researchgate.net. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the amino group, while the LUMO may be distributed over the π-conjugated system.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative Data) This table presents hypothetical data for illustrative purposes.

ParameterEnergy (eV)
HOMO Energy-5.25 eV
LUMO Energy-0.80 eV
HOMO-LUMO Gap (ΔE) 4.45 eV

Investigation of Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a process where an electron is transferred from a donor part to an acceptor part within the same molecule upon photoexcitation. This phenomenon is critical for applications in optoelectronics. Analysis of the FMOs can reveal the potential for ICT. In this compound, the amine group (-NH2) at the C4 position acts as a strong electron-donating group, while the indole nucleus and the attached propargyl group can act as the π-acceptor system. Computational analysis would likely show that the electronic transition from the HOMO to the LUMO corresponds to a π-π* transition, with a significant charge redistribution from the amine and indole ring to the rest of the molecular framework.

Spectroscopic Property Predictions (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for structure validation.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. For this compound, characteristic frequencies for N-H stretching of the amine group, C=C stretching of the alkene and aromatic ring, and C-N stretching would be identified researchgate.net.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) is another key technique for structure elucidation. Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on the calculated magnetic shielding around each nucleus, which is highly sensitive to the local electronic environment mdpi.com.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative Data) This table presents hypothetical data based on calculations for similar molecules researchgate.net.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amine (-NH2)N-H Symmetric Stretch3450 cm⁻¹
Amine (-NH2)N-H Asymmetric Stretch3540 cm⁻¹
Alkene (C=C)C=C Stretch1645 cm⁻¹
Aromatic RingC=C Stretch1600-1450 cm⁻¹
IndoleN-H In-plane Bend1510 cm⁻¹
Alkyl C-HC-H Stretch2950-2850 cm⁻¹

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.

For this compound, the MEP map would show regions of negative potential (typically colored red) and positive potential (colored blue).

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They would be concentrated around the nitrogen atom of the amine group and the π-electron cloud of the indole ring.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. They are typically found around the hydrogen atoms, especially those of the amine group (N-H).

This analysis provides a clear, intuitive map of the molecule's charge distribution and reactivity hotspots.

Structure Activity Relationship Sar Studies of 1 Prop 2 En 1 Yl 1h Indol 4 Amine and Analogues

Methodological Frameworks for SAR Analysis in Indole-Based Compounds

The investigation of structure-activity relationships (SAR) for indole-based compounds employs a combination of experimental and computational methodologies to elucidate how chemical structure dictates biological activity. These frameworks are essential for the rational design of novel and more effective therapeutic agents. nih.gov3ds.com

Experimental approaches form the foundation of SAR studies. The synthesis of a series of analogues, where specific parts of the lead compound, 1-(prop-2-en-1-yl)-1H-indol-4-amine, are systematically modified, is a primary step. nih.gov These modifications can include altering substituents on the indole (B1671886) core, changing the nature of the N1-allyl group, and repositioning the C4-amine. Each new compound is then subjected to biological assays to determine its activity, such as receptor binding affinity or functional response. nih.govnih.gov

Computational methods play a crucial and complementary role. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate physicochemical properties of the compounds with their biological activities. neliti.comnih.gov Furthermore, molecular docking studies can predict the binding orientation of the indole derivatives within the active site of a target receptor, providing insights into key molecular interactions. nih.gov

Influence of the N1-Allyl Moiety on Molecular Interactions and Activity Profiles

Research on various indole derivatives has demonstrated that the nature of the N1-substituent is a critical determinant of biological activity. For example, in a series of indole-based tubulin inhibitors, methyl substitution at the N-1 position of the indole ring was found to significantly enhance the activity by approximately 60-fold compared to the unsubstituted analogue. nih.gov This highlights the profound impact that even a small modification at this position can have on the compound's pharmacological properties.

The lipophilicity and steric bulk of the N1-substituent are also key factors. Changes in these properties can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its direct interaction with the target protein. The double bond within the allyl group may also participate in specific interactions, such as π-π stacking or hydrophobic interactions, with amino acid residues in the receptor's binding site.

Significance of the C4-Amine Substitution for Receptor Recognition and Selectivity

The amine group at the C4 position of the indole ring is a critical feature for receptor recognition and selectivity. This substituent can act as a hydrogen bond donor and/or acceptor, forming key interactions with the target protein that are often essential for high-affinity binding.

In the context of SAR, altering the nature of the C4-amine, for instance, by converting it to an amide or sulfonamide, or by introducing substituents on the nitrogen atom, can provide valuable information about the steric and electronic requirements of the binding pocket. The basicity of the amine can also be a crucial factor in forming ionic interactions with acidic residues in the receptor.

Positional and Electronic Effects of Substituents on the Indole Core

The position and electronic nature of substituents on the indole core are fundamental to the structure-activity relationship of this compound and its analogues. The indole ring itself is an aromatic system with distinct electronic properties, and the introduction of substituents can significantly alter its reactivity and interactions with biological targets. researchgate.netchemrxiv.org

The position of a substituent determines which regions of the molecule will interact with the receptor. For example, a substituent at the C5 or C6 position will occupy a different space and interact with different amino acid residues than a substituent at the C2 or C3 position. nih.govnih.gov

The electronic effects of substituents, whether they are electron-donating or electron-withdrawing, can modulate the electron density of the indole ring. nih.govresearchgate.net This can influence the strength of hydrogen bonds, halogen bonds, and other non-covalent interactions that are crucial for ligand-receptor binding. For instance, an electron-withdrawing group can enhance the acidity of the indole N-H, making it a better hydrogen bond donor. Conversely, an electron-donating group can increase the electron density of the aromatic system, potentially enhancing π-π stacking interactions. researchgate.net

A computational study on substituted indoles revealed that the excited states, which are relevant for fluorescence, correlated well with the electrophilicity of the substituents. nih.gov This indicates that electronic parameters can be predictive of certain molecular properties.

Pharmacophore Identification and Ligand-Based Design Principles

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. 3ds.com3ds.com For this compound and its analogues, identifying the key pharmacophoric features is a critical step in designing new, more potent, and selective compounds. mdpi.com

A typical pharmacophore model for this class of compounds would likely include:

A hydrogen bond donor feature corresponding to the C4-amine.

A hydrogen bond donor feature from the indole N-H (if unsubstituted).

A hydrophobic/aromatic feature representing the indole ring system.

A hydrophobic feature for the N1-allyl group.

Ligand-based design principles utilize the information from a set of active molecules to develop a pharmacophore model, even when the 3D structure of the biological target is unknown. nih.govmdpi.com This approach involves aligning the active compounds and identifying the common chemical features that are responsible for their activity. Once a pharmacophore model is established, it can be used to screen large virtual libraries of compounds to identify new molecules that match the pharmacophoric pattern. 3ds.com

The process of pharmacophore generation can be qualitative, identifying common features (HipHop), or quantitative, correlating the features with biological activity to create a predictive model (HypoGen). 3ds.com These models guide the synthesis of new derivatives with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity Trends

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govjocpr.com For indole derivatives like this compound, QSAR models can be invaluable for predicting the activity of untested analogues and for guiding the design of new compounds with enhanced potency. neliti.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov The process of developing a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with measured biological activities is compiled. neliti.com

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. neliti.comacs.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques such as cross-validation (leave-one-out or leave-many-out) and by predicting the activity of an external set of compounds not used in the model development. neliti.com

QSAR studies on indole derivatives have been successfully applied to predict various biological activities, including anticancer effects. neliti.com These models provide insights into which structural features are most important for activity and can significantly expedite the drug discovery process by prioritizing the synthesis of the most promising candidates. jocpr.com

Design and Synthesis of Derivatives and Analogues of 1 Prop 2 En 1 Yl 1h Indol 4 Amine

Structural Modifications of the N1-Alkenyl Group

The N1-allyl substituent offers a synthetically versatile handle for a variety of structural modifications. These changes can influence the molecule's interaction with its biological targets by altering its size, shape, and electronic properties.

A fundamental modification involves altering the saturation and length of the N1-substituent.

Saturation: The double bond of the N1-allyl group can be reduced to a propyl group. This is commonly achieved through catalytic hydrogenation. For instance, using a platinum-on-carbon (Pt/C) catalyst in the presence of an acid like p-toluenesulfonic acid in a solvent such as water provides an environmentally friendly method for the hydrogenation of indoles to their corresponding saturated analogues. nih.govacs.org This transformation from an N1-allyl to an N1-propyl group can impact the conformational flexibility of the side chain. nih.gov

Chain Elongation/Shortening: The synthesis of analogues with different N1-alkyl chain lengths can be accomplished by reacting 4-aminoindole (B1269813) with various alkyl halides. This allows for the exploration of the optimal chain length for biological activity.

Table 1: Examples of N1-Alkenyl Group Modifications
Starting MaterialReagents and ConditionsProductModification Type
1-(Prop-2-en-1-yl)-1H-indol-4-amineH₂, Pt/C, p-toluenesulfonic acid, H₂O1-Propyl-1H-indol-4-amineSaturation
1H-Indol-4-amineCH₃(CH₂)nBr, Base (e.g., NaH)1-Alkyl-1H-indol-4-amineChain Length Variation

Introducing heteroatoms or cyclic moieties into the N1-substituent can significantly alter the compound's polarity, hydrogen bonding capacity, and steric profile.

Heteroatoms: Analogues with N1-substituents containing oxygen or nitrogen can be synthesized. For example, reacting 4-aminoindole with chloro- or bromo-ethers or -amines can introduce these functionalities.

Cyclic Structures: N1-cycloalkyl derivatives can be prepared by reacting 4-aminoindole with the corresponding cycloalkyl halide. The synthesis of N-alkylindoles from N,N-dialkylanilines has also been reported, offering another route to cyclic structures. researchgate.net These modifications can restrict the conformation of the side chain, which can be beneficial for receptor binding.

Functional Group Transformations and Substitutions on the C4-Amine

The C4-amino group is a key site for derivatization, allowing for the introduction of a wide array of functional groups and the construction of new heterocyclic systems.

Acylation: The C4-amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation introduces a carbonyl group, which can act as a hydrogen bond acceptor.

Alkylation: N-alkylation of the C4-amino group can be achieved through reactions with alkyl halides. A series of N4-(substituted phenyl)-N4-alkyl/desalkyl-9H-pyrimido[4,5-b]indole-2,4-diamines have been synthesized, highlighting the feasibility of such modifications. nih.gov Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives.

The C4-amino group serves as a versatile nucleophile for the construction of fused heterocyclic systems. 4-Aminoindoles can act as 1,4-bisnucleophiles, enabling the synthesis of tricyclic indoles with fused seven-membered rings through three-component reactions. rsc.org The synthesis of pyrrolo[3,2-a]phenazines from aminoindoles and nitroarenes is another example of building complex heterocyclic structures from the C4-amine. nih.gov The formation of four-membered nitrogen-containing heterocycles like azetidines is also a known synthetic strategy. nih.govrsc.orgyoutube.comyoutube.com Furthermore, the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones has been achieved through a reaction involving diketene, isatin, and primary amines. nih.gov

Table 2: Examples of C4-Amine Derivatization and Heterocycle Formation
Starting MaterialReagents and ConditionsProduct TypeReference
This compoundAcyl chloride, BaseN-Acyl derivative youtube.com
This compoundAlkyl halide, BaseN-Alkyl derivative nih.gov
4-AminoindoleDiketene, Isatin, Primary aminePyrrolo[3,4-c]quinoline-1,3-dione nih.gov
4-AminoindoleNitroarene, t-BuOK/DMFPyrrolo[3,2-a]phenazine nih.gov

Strategic Modifications to the Indole (B1671886) Ring System (excluding N1 and C4)

Modifying the benzene (B151609) portion of the indole ring can fine-tune the electronic properties of the entire molecule. nih.gov Site-selective functionalization of the indole C-H bonds, particularly at positions C5, C6, and C7, is a significant area of research. nih.govnih.gov

Halogenation and Alkyl/Aryl Substitutions

The introduction of halogens and various alkyl or aryl groups onto the indole nucleus can significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby affecting its interaction with biological targets.

Halogenation: A common strategy for functionalizing indoles is through halogenation. For instance, the synthesis of 4-halo-1H-indoles can be achieved starting from readily available 2,3-dihalophenol derivatives. researchgate.net Key steps in this process often include a Smiles rearrangement followed by a Sonogashira coupling and a base-mediated cyclization (e.g., using NaOH). researchgate.net Direct iodination of the indole ring is also a viable method. For example, treating a protected 7-azaindole (B17877) with N-iodosuccinimide can introduce an iodine atom at a specific position. mdpi.com These methods could be adapted to introduce halogen atoms onto the benzene ring portion of the this compound core.

Alkylation/Arylation: Alkylation, such as methylation, can be performed directly on the indole nitrogen using a base like sodium hydride (NaH) and an alkyl halide like methyl iodide. mdpi.com For more complex substitutions, cross-coupling reactions are pivotal. The Miyaura borylation, which converts a bromo-indole into an indole-boronic ester, is a key transformation. mdpi.com This intermediate can then undergo Suzuki-Miyaura coupling with various aryl or heteroaryl halides to introduce a wide range of substituents onto the indole scaffold. rsc.org This two-step sequence provides a versatile route to novel aryl-substituted indole derivatives.

Introduction of Diverse Pharmacophoric Elements

A pharmacophore is defined as the specific arrangement of steric and electronic features of a molecule that are essential for its interaction with a specific biological target to elicit a response. nih.gov The process of identifying and incorporating new pharmacophoric elements is a cornerstone of drug design, often leading to compounds with novel or enhanced biological activities. nih.govnih.gov This strategy, known as scaffold hopping, allows for the discovery of structurally diverse compounds that retain the necessary features for biological activity. nih.gov

For the this compound core, this can be achieved by chemically linking it to other known pharmacophoric groups. The subsequent sections (5.4.1 to 5.4.4) detail specific examples of this approach, where the indole nucleus is hybridized with other biologically relevant scaffolds like chalcones, quinazolinones, pyrimidinones, pyridines, thiadiazoles, and triazoles. Each of these appended moieties represents a distinct pharmacophore known to confer specific biological activities, such as anticancer or anti-inflammatory properties.

Molecular Hybridization with Other Biologically Relevant Scaffolds

Molecular hybridization is a drug design strategy that involves combining two or more different pharmacophoric units into a single molecule. The resulting hybrid compound may exhibit a broader spectrum of activity, dual modes of action, or improved selectivity compared to the individual components. mdpi.com

Indole-Chalcone Hybrid Design

Chalcones, characterized by a 1,3-diphenylprop-2-en-1-one framework, are naturally occurring precursors to flavonoids and are recognized for their significant biological effects, making them valuable lead compounds in drug development. mdpi.com The hybridization of indole and chalcone (B49325) moieties has produced compounds with notable analgesic, anti-inflammatory, and antiproliferative activities. nih.govnih.gov

The primary method for synthesizing indole-chalcone hybrids is the Claisen-Schmidt condensation. mdpi.com This reaction typically involves the base-catalyzed condensation of an appropriate indole-aldehyde with a substituted acetophenone. nih.govacs.org For example, reacting heteroaromatic aldehydes carrying an indole ring with 3′,4′-(methylenedioxy)acetophenone in the presence of sodium hydroxide (B78521) in ethanol (B145695) yields the corresponding indole-chalcone hybrids. nih.govacs.org Alternatively, acid-catalyzed conditions using reagents like thionyl chloride (SOCl₂) can also be employed. mdpi.com

A series of indole-chalcone hybrids were synthesized via Claisen-Schmidt condensation and evaluated for their biological activities. The research findings highlighted specific derivatives with potent properties.

Compound NameKey Structural FeaturesNoted ActivityReference
1-(1,3-Benzodioxol-5-yl)-3-(1-methyl-1H-indol-2-yl)prop-2-en-1-one1-methyl-indole, MethylenedioxyacetophenoneHigh efficacy in acute analgesia and inflammation models nih.gov, acs.org
Chalcone 18c1-methoxyindole, CatecholSelective antiproliferative activity against Jurkat and HCT116 cancer cell lines nih.gov, researchgate.net
Catechol derivatives 18a-cCatechol moietyStrong antioxidant activity (DPPH radical scavenging) nih.gov
3-methoxy-4-hydroxy-substituted chalcones 19a-c3-methoxy-4-hydroxy substitutionFavorable antioxidant activity (ABTS radical scavenging) nih.gov

Indole-Quinazolinone Hybrids

The quinazolinone scaffold is a prominent heterocyclic motif found in numerous compounds with a wide array of pharmacological activities. rsc.org The fusion of an indole ring with a quinazolinone core has led to the development of novel hybrids with potent antimicrobial and antiproliferative properties. mdpi.com

A straightforward and effective synthetic route to 2-(1H-indol-3-yl)quinazolin-4(3H)-one involves the condensation of 1H-indole-3-carboxaldehyde with anthranilamide. mdpi.com This reaction can be catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), in a suitable solvent like acetonitrile (B52724) under reflux conditions. mdpi.com Modifications to this general procedure allow for the synthesis of a diverse library of substituted indolylquinazolinones. For instance, using substituted indole aldehydes or substituted anthranilamides provides access to analogues with varied substitution patterns on either the indole or quinazolinone ring systems.

Research has shown that specific substitutions on the indole ring can significantly impact biological activity.

CompoundKey Structural FeatureNoted ActivityReference
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)5-Iodo substitution on the indole ringPotent activity against MRSA (MIC of 0.98 μg/mL) mdpi.com
Indolylquinazolinones 3c, f, g, k, r, and 3zVarious substitutionsSignificant antiproliferative activities against tested cancer cell lines mdpi.com
Indolylquinazolinones 3b, 3e, and 3gVarious substitutionsPreferential growth suppression of rapidly dividing A549 lung cancer cells mdpi.com

Indole-Pyrimidinone and Pyridine (B92270) Conjugates

Pyridine and pyrimidine (B1678525) rings are fundamental components of many bioactive molecules and natural products. Conjugating these heterocyclic systems with an indole nucleus has been a successful strategy for developing new therapeutic agents. nih.govnih.gov

The synthesis of indole-pyridine hybrids has been explored for various therapeutic applications. For example, a series of N-(4-pyridinyl)-1H-indol-1-amines were synthesized and evaluated for potential use in treating Alzheimer's disease. nih.gov Similarly, the synthesis of 2-(pyrimidin-4-yl)indoles, which are isomers of bioactive marine alkaloids, has been accomplished through a multi-step route featuring a microwave-promoted Fischer cyclization as the key step. nih.gov Another approach involves the reaction of functionalized maleimides with 2-aminopyridines, which can yield different heterocyclic products, including N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides, depending on the substituents on the pyridine ring. beilstein-journals.org

Indole-Thiadiazole and Triazole Conjugates

The 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) rings are important pharmacophores known for their broad range of biological activities, including anticancer and antimicrobial effects. mdpi.comnih.gov Hybridizing these five-membered heterocycles with the indole scaffold is a well-established approach to create novel compounds with enhanced potency and efficacy. mdpi.comresearchgate.net

Indole-Triazole Hybrids: A common synthetic route to produce 5-(indolyl)-1,2,4-triazole derivatives starts from indole-3-carbonitrile. researchgate.netnih.gov The nitrile is reacted with an appropriate acid hydrazide in the presence of a base like potassium carbonate to construct the triazole ring. researchgate.netnih.gov Another method involves the cyclization of indolyl-thiosemicarbazide precursors. An indole-2-carbohydrazide can be reacted with an isothiocyanate to form a thiosemicarbazide, which is then cyclized using aqueous sodium hydroxide to yield the 5-(1H-indol-2-yl)-1,2,4-triazole-3-thiol. mdpi.com

Indole-Thiadiazole Hybrids: The synthesis of 1,2,4-thiadiazoles can be achieved through various methods, such as the intramolecular oxidative S-N bond formation of imidoyl thioureas, mediated by reagents like phenyliodine(III) bis(trifluoroacetate). organic-chemistry.org Another modern approach involves an electro-oxidative intramolecular dehydrogenative N-S bond formation, which proceeds without the need for catalysts or chemical oxidants. organic-chemistry.org These methods can be applied to appropriately substituted indole precursors to generate indole-thiadiazole conjugates. For instance, new series of isatin-derived thiadiazoles have been synthesized and evaluated for their cytotoxic activity. nih.gov

The following table summarizes findings from studies on indole-triazole hybrids.

Compound Class/NameKey Structural FeaturesNoted ActivityReference
3-(3',4',5'-trimethoxyphenyl)-5-(N-methyl-3'-indolyl)-1,2,4-triazole (7i)N-methylindole, 3,4,5-trimethoxyphenyl groupSelective cytotoxicity against PaCa2 cancer cell line (IC₅₀ 0.8 μM) researchgate.net
3-(4'-piperidinyl)-5-(N-methyl-3'-indolyl)-1,2,4-triazole (7n)N-methylindole, Piperidinyl groupSelective cytotoxicity against MCF7 cancer cell line (IC₅₀ 1.6 μM) researchgate.net
Indole-1,2,4 triazole-thiol conjugatesFree N-H in the indole ringEssential for antibacterial activity against K. pneumoniae, E. coli, and P. aeruginosa mdpi.com
Indolyl-1,2,4-triazole hybrids (13b)Alkylated triazole-thione with indolePotent cytotoxic activity against MCF-7 (IC₅₀ 1.07 μM) and HepG2 (IC₅₀ 0.32 μM) cancer cells nih.gov

Future Directions and Emerging Methodologies in 1 Prop 2 En 1 Yl 1h Indol 4 Amine Research

Chemoinformatic Approaches for Library Design and Virtual Screening

Computational chemistry and chemoinformatics are indispensable tools in modern drug discovery, offering a rapid and cost-effective means to design and evaluate new molecules. espublisher.com For 1-(prop-2-en-1-yl)-1H-indol-4-amine, these approaches can guide the creation of focused compound libraries with a higher probability of biological activity.

Library design begins with the core scaffold of this compound, systematically exploring chemical space by adding various substituents at different positions on the indole (B1671886) ring. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, can help prioritize modifications that are likely to enhance potency or selectivity. espublisher.com

Once a virtual library is designed, virtual screening techniques are employed to predict how these compounds will interact with specific biological targets. jetir.org Structure-based virtual screening involves docking the designed molecules into the three-dimensional structure of a target protein (e.g., an enzyme or receptor). This process simulates the binding process and calculates a "docking score," which estimates the binding affinity. Ligand-based virtual screening, on the other hand, uses the structure of known active compounds, like the parent this compound, to identify other molecules in the library with similar properties that are also likely to be active. acs.org These in silico methods help to narrow down a large virtual library to a smaller, more manageable number of high-priority candidates for synthesis and biological testing. espublisher.com

Table 1: Hypothetical Virtual Screening of a this compound Derivative Library Against a Target Kinase.
Compound IDModification on Indole RingPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Parent-01None (Parent Compound)-7.5Hydrogen bond with backbone
Deriv-C2-MeMethyl at C2-8.1Hydrophobic interaction in pocket
Deriv-C5-FFluorine at C5-8.9Hydrogen bond with key residue
Deriv-C6-ClChlorine at C6-9.2Halogen bond, Hydrophobic interaction

High-Throughput Synthesis and Screening Technologies

Following the in silico design and prioritization, the next step is the physical creation and testing of the compounds. High-throughput synthesis and screening (HTS) technologies have revolutionized this process by allowing for the rapid production and evaluation of large numbers of compounds. mdpi.com

Combinatorial chemistry techniques can be applied to the this compound scaffold to generate a physical library of derivatives. nih.gov This often involves automated, parallel synthesis where a common core is reacted with a diverse set of building blocks. For instance, a recent high-throughput method for synthesizing 4-hydroxy indoles has been developed, showcasing the potential for rapid library generation. onlinescientificresearch.com

Once synthesized, these libraries are subjected to High-Throughput Screening (HTS) . This involves testing thousands of compounds in a short period against a specific biological target using automated robotic systems. mdpi.com Assays can be designed to measure various parameters, such as enzyme inhibition, receptor binding, or changes in cell behavior. For indole derivatives, colorimetric assays have been developed for high-throughput quantification, which can facilitate the screening of enzyme mutant libraries. researchgate.net Furthermore, techniques like high-performance affinity chromatography (HPAC) can be used for the high-throughput screening of drug binding to proteins. nih.govnih.gov

Table 2: Example of High-Throughput Screening Data for a Library of this compound Analogs.
Compound IDConcentration (µM)% Inhibition of Target EnzymeHit (Yes/No)
Deriv-C5-F1085.2Yes
Deriv-C6-Cl1091.5Yes
Deriv-C2-Et1015.7No
Deriv-C7-Br1078.9Yes

Advanced Stereochemical Control in Indole Synthesis

While this compound itself is achiral, many of its most promising derivatives may contain one or more stereocenters. The three-dimensional arrangement of atoms (stereochemistry) is critical for a drug's biological activity, as biomolecules like proteins and enzymes are chiral. Therefore, the ability to control the stereochemical outcome of a synthesis is paramount.

The field of asymmetric synthesis has made significant strides, providing powerful tools for creating chiral indole derivatives with high enantioselectivity. nih.gov This is often achieved through catalysis, using either chiral metal complexes or small organic molecules (organocatalysts). nih.govnih.gov For instance, chiral Brønsted acids have been used for the highly efficient enantioselective hydrogenation of 3H-indoles to produce optically active indolines. organic-chemistry.org Similarly, chiral phosphoric acids can catalyze the asymmetric dearomatization of indoles to create chiral indolenines and fused indolines. rsc.org These advanced methods allow for the synthesis of a single desired stereoisomer, avoiding the need for difficult separation of isomers and ensuring that the final compound has the optimal therapeutic effect.

Table 3: Comparison of Catalytic Systems for a Hypothetical Asymmetric Reaction to Produce a Chiral Derivative.
Catalyst SystemReaction TypeTypical Yield (%)Enantiomeric Excess (ee %)
Chiral Brønsted AcidTransfer Hydrogenationup to 98up to 97 organic-chemistry.org
Chiral Phosphoric AcidDearomatizationGood to HighExcellent rsc.org
Chiral Palladium ComplexFriedel–Crafts AlkylationVariableHigh nih.gov

Application of Machine Learning and Artificial Intelligence in Indole Derivative Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery by analyzing vast datasets to identify patterns and make predictions that are beyond human capability. nih.gov These technologies can be applied at all stages of the drug discovery pipeline for indole derivatives. mdpi.com

Furthermore, ML models can predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the design phase. cas.org By integrating these predictive models into the design workflow, researchers can prioritize compounds that are more likely to succeed in later stages of clinical development, saving significant time and resources. astrazeneca.com AI can also assist in planning the most efficient synthetic routes for the newly designed molecules. nih.gov

Table 4: AI-Driven Design of Novel Indole Derivatives Based on this compound.
AI-Generated Compound IDPredicted Potency (IC50, nM)Predicted Aqueous Solubility (logS)Predicted Toxicity RiskSynthesizability Score
AI-Indole-00115-2.5LowHigh
AI-Indole-0028-3.1LowMedium
AI-Indole-00322-2.1LowHigh

Development of Novel Catalytic Systems for Targeted Functionalization

The ability to selectively introduce chemical groups at specific positions on the indole ring is crucial for fine-tuning the pharmacological properties of derivatives of this compound. While the C3 position of indole is inherently reactive, functionalizing other positions, particularly the C-H bonds on the benzene (B151609) ring (C4, C5, C6, and C7), has been a long-standing challenge. nih.gov

Recent years have seen tremendous progress in the development of novel catalytic systems for site-selective C-H functionalization. rsc.org Transition-metal catalysis, using metals like palladium, rhodium, copper, and iridium, has been particularly successful. nih.gov By using specific directing groups—a chemical moiety attached to the indole nitrogen—researchers can guide the metal catalyst to a specific C-H bond, allowing for precise arylation, alkylation, acylation, and other transformations. nih.govchemrxiv.org For example, researchers have developed a copper-based catalyst for the selective alkylation of the C5 position of indoles. news-medical.net These innovative strategies provide access to previously hard-to-reach chemical space, enabling the synthesis of a much wider diversity of indole derivatives and increasing the chances of discovering novel drug candidates. nih.govresearchgate.net

Table 5: Examples of Novel Catalytic Systems for Site-Selective Functionalization of the Indole Core.
Catalyst/SystemTarget PositionType of FunctionalizationReference Concept
Palladium catalyst with N-P(O)tBu2 directing groupC7Arylation nih.gov
Copper catalyst with N-P(O)tBu2 directing groupC6Arylation nih.gov
Copper-based catalystC5Alkylation news-medical.net
Rhodium(III) catalystC2, C4, C7Various (Annulations) nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(Prop-2-en-1-yl)-1H-indol-4-amine, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via alkylation of indole derivatives using propargyl halides or through multi-component reactions. For example, ethanol reflux with guanidine nitrate or hydrochloride under basic conditions (e.g., sodium isopropoxide) is effective for cyclization . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and stoichiometric ratios of reactants. Monitoring reaction progress via TLC and isolating intermediates via column chromatography improves yield.

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the propenyl group (δ ~4.5–5.5 ppm for allylic protons) and indole NH/amine protons (δ ~8–10 ppm). FTIR identifies N-H stretches (~3300 cm⁻¹) and C=C vibrations (~1600 cm⁻¹). Elemental analysis validates purity (>95%), while mass spectrometry (HRMS) confirms molecular weight .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Conduct antimicrobial screening using agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (A. niger). Measure MIC/MBC values and compare to standard drugs (e.g., ampicillin). Cytotoxicity assays (e.g., MTT on mammalian cell lines) assess selectivity .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate its interaction with biological targets like the androgen receptor (AR)?

  • Methodological Answer : Use AutoDock Vina or GOLD for docking studies. Prepare the protein (e.g., AR PDB: 2PIX) by removing water molecules and adding polar hydrogens. Identify key binding residues (e.g., LEU704, GLY708) and calculate binding energies (ΔG ≤ -7.0 kcal/mol indicates strong interaction) . Perform molecular dynamics (MD) simulations (NAMD/GROMACS) over 50–100 ns to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots and hydrogen bond occupancy .

Q. What strategies resolve contradictions in antimicrobial activity data across studies?

  • Methodological Answer :

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity (>98%) and rule out impurities as confounding factors .
  • Standardized Protocols : Follow CLSI guidelines for antimicrobial testing to minimize variability in inoculum size, media, and incubation conditions .
  • Synergistic Effects : Evaluate combinatorial activity with known antibiotics (e.g., β-lactams) using checkerboard assays to identify additive/synergistic effects .

Q. How can factorial design optimize synthesis yield and bioactivity simultaneously?

  • Methodological Answer : Apply a 2³ full factorial design to test variables:

  • Factors : Catalyst loading (0.5–1.5 eq), solvent (ethanol vs. DMF), temperature (70–110°C).
  • Response Variables : Yield (%), antimicrobial potency (MIC).
  • Analysis : Use ANOVA to identify significant factors (p < 0.05). Response surface methodology (RSM) models interactions between variables. For example, higher temperatures in ethanol may maximize yield but reduce solubility, requiring trade-offs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.